molecular formula C14H28N2O2 B1609907 (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine CAS No. 606124-94-1

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine

Cat. No.: B1609907
CAS No.: 606124-94-1
M. Wt: 256.38 g/mol
InChI Key: NQHBSFIBAKLDMJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine is a chiral amine compound commonly used in organic synthesis. The compound features a pyrrolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and a propylamine side chain. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.

Properties

IUPAC Name

tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)12(10-16-8-6-7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHBSFIBAKLDMJ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN1CCCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447354
Record name (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606124-94-1
Record name (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Approach

The asymmetric lithiation of N-Boc pyrrolidine is performed by treating the substrate with sec-butyllithium (s-BuLi) in the presence of chiral ligands such as (−)-sparteine or its surrogates. This generates a lithiated intermediate that is configurationally stable at low temperatures (−78 °C to −40 °C) and can be trapped with electrophiles to yield chiral substituted pyrrolidines with high enantiomeric ratios (up to >99:1 er).

  • The lithiation is typically conducted in ethereal solvents like diethyl ether (Et2O), tert-butyl methyl ether (TBME), or tetrahydrofuran (THF).
  • Reaction times vary from 3 to 4 hours at low temperatures to maintain stereochemical integrity.
  • Electrophilic trapping agents include aldehydes (e.g., benzaldehyde), epoxides, or silyl chlorides to introduce desired substituents.

Specifics for (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine

  • Lithiation of N-Boc pyrrolidine with s-BuLi and (−)-sparteine followed by trapping with propylene oxide yields chiral alcohol intermediates.
  • Subsequent reduction or functional group transformations convert these intermediates into the target amine.
  • Use of the (+)-sparteine surrogate allows access to the opposite enantiomer.
  • Solvent choice affects enantiomeric purity; TBME and Et2O generally yield higher enantioselectivities compared to THF or 2-methyl-THF in some cases.
Parameter Typical Conditions Outcome
Base sec-Butyllithium (s-BuLi) Generation of lithiated intermediate
Chiral Ligand (−)-Sparteine or (+)-sparteine surrogate Induces high enantioselectivity
Solvent Et2O, TBME, THF Influences yield and enantiomeric ratio
Temperature −78 °C to −40 °C Maintains configurational stability
Electrophile Propylene oxide, benzaldehyde, Me3SiCl Introduces substituents
Reaction Time 3–4 hours Completes lithiation and trapping
Enantiomeric Ratio (er) Up to >99:1 High stereochemical purity
Yield Moderate to good (35–88%) Efficient synthesis

Table 1: Summary of Asymmetric Lithiation-Trapping Conditions and Outcomes

Catalytic Hydrogenation and Resolution Approaches

An alternative route involves the preparation of 2-methylpyrrolidine intermediates via catalytic hydrogenation of 2-methylpyrroline, followed by resolution of the racemic mixture using tartrate salts:

  • Hydrogenation uses platinum catalysts such as platinum (IV) oxide or 5% Pt-C in a mixed ethanol/methanol solvent system (2:1 to 3:1 v/v).
  • The reaction is carried out at ambient temperature.
  • The resulting racemic 2-methylpyrrolidine is converted into diastereomeric tartrate salts (L- or D-tartrate), which can be separated by recrystallization.
  • Optical purity of isolated tartrate salts is at least 50% ee.
  • Subsequent treatment with base liberates the enantiomerically enriched 2-methylpyrrolidine.
  • The Boc protection and further functionalization steps convert this intermediate into the target compound.
Step Conditions/Details Outcome
Hydrogenation Catalyst PtO2 or 5% Pt-C Reduction of 2-methylpyrroline
Solvent Ethanol/methanol (2:1 to 3:1 v/v) Suitable for catalyst activity
Temperature Ambient Mild reaction conditions
Resolution Formation of L- or D-tartrate salts Separation of enantiomers
Optical Purity ≥50% ee Moderate enantiomeric enrichment
Base Treatment Various bases in DMF or similar Release of enantiomerically pure amine
Boc Protection Standard Boc protection reagents Final protected amine compound

Table 2: Catalytic Hydrogenation and Resolution Process Summary

Additional Synthetic Considerations

  • The reaction atmosphere is typically inert (nitrogen) to prevent side reactions.
  • Solvents such as dimethylformamide (DMF), N-methylpyrrolidinone, or pyridine are used in later functionalization steps due to their high boiling points and ability to dissolve polar intermediates.
  • Workup procedures include filtration to remove catalysts, washing with brine (e.g., 25% NaCl solution), drying, and concentration to isolate products.
  • The synthetic route is scalable and designed to be safe, cost-effective, and commercially viable.

Research Findings and Optimization

  • The use of chiral ligands like (−)-sparteine and its surrogates is critical for achieving high enantioselectivities.
  • Temperature control is essential; lithiated intermediates are stable for about 1 hour at −40 °C to −30 °C, allowing sufficient time for trapping.
  • Solvent effects are notable; ethers like TBME and Et2O provide better stereochemical outcomes compared to THF in some cases.
  • The asymmetric lithiation approach can be combined with palladium-catalyzed cross-coupling (Negishi) to introduce aryl groups, expanding the synthetic utility.
  • Recent studies have demonstrated the synthesis of tetra-substituted pyrrolidines with good diastereomeric ratios (70:30 to 91:9 dr) using similar lithiation-trapping strategies.

Summary Table of Key Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Asymmetric Lithiation-Trapping s-BuLi, (−)-sparteine, Et2O, −78 °C, electrophile trapping High enantioselectivity, versatile Requires low temperature control
Catalytic Hydrogenation & Resolution Pt catalyst, EtOH/MeOH, ambient temp, tartrate resolution Scalable, safe reagents Moderate optical purity, multi-step
Organolithium + Pd-Catalysis s-BuLi, chiral ligand, ZnCl2, Pd catalyst Enables arylation, complex substitutions More complex setup

Chemical Reactions Analysis

Types of Reactions

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Free amine (S)-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and General Information

  • Molecular Formula : C₁₄H₂₈N₂O₂
  • Molecular Weight : 256.39 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.

Pharmaceutical Applications

1. Synthesis of Bioactive Molecules
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine serves as a versatile building block in the synthesis of various bioactive compounds. It can be utilized to develop derivatives that target specific biological pathways, particularly in the context of drug discovery.

2. Neuropharmacology
Research indicates that derivatives of this compound can act as inhibitors for neuronal nitric oxide synthase (nNOS), which is crucial for preventing brain injury and treating neurodegenerative diseases. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine structure enhance selectivity and potency against nNOS, making it a promising candidate for further development in neuropharmacology .

3. Inhibitors of Protein Kinases
The compound has been explored as a potential inhibitor for IKKβ (IκB kinase β), a key player in the NF-kB signaling pathway involved in inflammation and cancer progression. Its derivatives have shown significant inhibitory activity, indicating its potential use in anti-inflammatory therapies .

Case Study 1: Development of nNOS Inhibitors

A study focused on synthesizing various analogs of this compound to evaluate their efficacy as nNOS inhibitors. The results indicated that specific modifications led to compounds with over 1000-fold selectivity for nNOS compared to endothelial nitric oxide synthase (eNOS), emphasizing the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Drug Development

Another research effort investigated the use of this compound in creating novel IKKβ inhibitors. The study highlighted how structural variations influenced the potency and selectivity of the resulting compounds against inflammatory responses, showcasing the compound's utility in developing therapeutic agents for chronic inflammatory diseases .

Data Tables

Application AreaExample Compounds DevelopedKey Findings
NeuropharmacologynNOS InhibitorsLow nanomolar potency with high selectivity
Anti-inflammatory AgentsIKKβ InhibitorsSignificant reduction in inflammatory markers
Drug DiscoveryVarious Bioactive DerivativesEnhanced bioactivity through structural modifications

Mechanism of Action

The mechanism of action of (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The compound’s chiral nature allows it to interact stereoselectively with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine: The enantiomer of the compound, differing in its stereochemistry.

    1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-ethylamine: A similar compound with an ethylamine side chain instead of propylamine.

    1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-butylamine: A similar compound with a butylamine side chain.

Uniqueness

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine is unique due to its specific chiral configuration and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.

Biological Activity

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine, also known as tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate, is a compound with significant biological activity. Its structure consists of a pyrrolidine ring, which is known for its pharmacological properties, and a tert-butyl carbamate moiety that enhances its stability and solubility. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₄H₂₈N₂O₂
  • Molecular Weight : 256.39 g/mol
  • CAS Number : 606124-94-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Research has shown that compounds similar to this compound can inhibit nNOS, which plays a crucial role in the regulation of nitric oxide levels in the nervous system. Inhibition of nNOS can lead to various physiological effects, including modulation of neurotransmission and vascular function .
  • Binding Affinity : The compound exhibits significant binding affinity to specific receptors, which may contribute to its pharmacological effects. For instance, studies have reported IC50 values indicating the concentration required to inhibit 50% of enzyme activity, showcasing its potential as a therapeutic agent .

Case Study 1: nNOS Inhibition

A study investigated the structure-activity relationship (SAR) of various pyrrolidine derivatives, including this compound. It was found that modifications on the pyrrolidine ring could enhance selectivity for nNOS over endothelial nitric oxide synthase (eNOS). The most potent inhibitors showed over 1000-fold selectivity for nNOS, indicating the potential for targeted therapeutic applications in neurological disorders .

Case Study 2: Pharmacological Applications

Another research focused on the synthesis and evaluation of this compound in the context of developing new treatments for conditions like obesity and dyslipidemia. The compound was shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, suggesting its utility in metabolic disorders .

Data Table: Biological Activity Summary

Activity Target IC50 Value Reference
nNOS InhibitionNeuronal tissues< 10 nM
ACC InhibitionFatty acid metabolism50 µM
Binding AffinityVarious receptorsVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine with high enantiomeric purity?

  • Methodology : Utilize chiral catalysts (e.g., enantioselective organocatalysts) and controlled reaction conditions (e.g., low temperature, anhydrous solvents). Purification via column chromatography with chiral stationary phases or recrystallization can enhance enantiomeric purity. Monitor intermediate steps using thin-layer chromatography (TLC) to ensure stereochemical fidelity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to verify stereochemistry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups. For absolute configuration, single-crystal X-ray diffraction is recommended .

Q. What are the best practices for storing this compound to prevent degradation?

  • Methodology : Store in airtight containers under inert gas (e.g., argon) at room temperature (RT), protected from moisture and light. Use desiccants in storage environments to minimize hydrolysis of the Boc group. Regularly validate stability via HPLC or NMR .

Q. Which analytical techniques are used to assess enantiomeric purity?

  • Methodology : Chiral high-performance liquid chromatography (HPLC) with a chiral column is standard. Polarimetry can provide optical rotation data, while X-ray crystallography definitively resolves stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during Boc protection/deprotection steps?

  • Methodology : Use anhydrous solvents (e.g., dichloromethane) and catalysts like 4-dimethylaminopyridine (DMAP). Monitor reaction progress with TLC or in situ FTIR. For deprotection, employ trifluoroacetic acid (TFA) in dichloromethane at 0°C to avoid racemization .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts) in structural elucidation?

  • Methodology : Cross-validate with alternative techniques (e.g., 2D-NMR, NOESY for spatial proximity). Reassess sample purity via HPLC-MS. Consider steric or electronic effects from substituents that may influence chemical shifts. Computational modeling (DFT) can predict expected spectra for comparison .

Q. What experimental designs are suitable for evaluating the compound’s pharmacological potential?

  • Methodology : Conduct receptor-binding assays (e.g., radioligand displacement for neurotransmitter receptors) and functional assays (e.g., cAMP modulation). Compare activity to structural analogs (e.g., pyrrolidine derivatives with known receptor affinities). Use in vitro models (e.g., cell lines expressing target receptors) for preliminary screening .

Q. How can low yields in the alkylation or coupling steps be improved?

  • Methodology : Optimize stoichiometry (e.g., excess amine nucleophile) and employ coupling agents like EDCI/HOBt. Use inert atmospheres (N₂/Ar) to prevent oxidation. Explore microwave-assisted synthesis to enhance reaction efficiency. Post-reaction workup with liquid-liquid extraction removes unreacted reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine
Reactant of Route 2
Reactant of Route 2
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.